1-Amino-5-bromo-1,3-diazinane-2,4-dione
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Overview
Description
1-Amino-5-bromo-1,3-diazinane-2,4-dione is a heterocyclic compound featuring a six-membered ring with two nitrogen atoms and one bromine atom. This compound is part of the diazinane family, which is known for its diverse chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-5-bromo-1,3-diazinane-2,4-dione can be synthesized through several methods. One common approach involves the bromination of 1-amino-1,3-diazinane-2,4-dione using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-5-bromo-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Major Products:
- Substitution reactions yield various substituted diazinane derivatives.
- Oxidation and reduction reactions produce different oxidation states and reduced forms of the compound .
Scientific Research Applications
1-Amino-5-bromo-1,3-diazinane-2,4-dione has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmaceuticals.
Industry: It is utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-amino-5-bromo-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The bromine atom plays a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can disrupt normal cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
1,3-Diazinane-2,4-dione: Lacks the bromine atom, resulting in different reactivity and applications.
1-Amino-1,3-diazinane-2,4-dione: Similar structure but without the bromine atom, leading to different chemical properties.
5-Bromo-1,3-diazinane-2,4-dione:
Uniqueness: 1-Amino-5-bromo-1,3-diazinane-2,4-dione is unique due to the presence of both an amino group and a bromine atom, which confer distinct chemical reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C4H6BrN3O2 |
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Molecular Weight |
208.01 g/mol |
IUPAC Name |
1-amino-5-bromo-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C4H6BrN3O2/c5-2-1-8(6)4(10)7-3(2)9/h2H,1,6H2,(H,7,9,10) |
InChI Key |
IQFGTCQXXVKZFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NC(=O)N1N)Br |
Origin of Product |
United States |
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